Avoparcin-alpha
Overview
Description
Avoparcin-alpha is a glycopeptide antibiotic produced by the bacterium Amycolatopsis coloradensis. It is part of the avoparcin complex, which also includes β-avoparcin and ristosamynil-avoparcin . Glycopeptide antibiotics, such as this compound, are known for their effectiveness against Gram-positive bacterial infections .
Preparation Methods
Avoparcin-alpha is produced through fermentation using the bacterium Amycolatopsis coloradensis ATCC 53629 . The production process involves selecting a high producer morphological variant within the bacterial population and using a specialized fermentation medium to increase productivity . This method can yield up to 9 g/L of the avoparcin complex in flask fermentations .
Chemical Reactions Analysis
Avoparcin-alpha undergoes various chemical reactions, including interactions with bacterial cell-wall receptor-mimicking peptides . These interactions are studied using electrospray ionization mass spectrometry (ESI-MS), which helps determine the binding constants of this compound with different peptides . The major products formed from these reactions are typically related to the inhibition of bacterial cell wall synthesis .
Scientific Research Applications
Avoparcin-alpha has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antibacterial agent in animal feed to promote growth . Additionally, it serves as an analytical standard in various research studies . The compound’s ability to inhibit bacterial cell wall synthesis makes it valuable in studying bacterial resistance mechanisms and developing new antibiotics .
Mechanism of Action
The mechanism of action of avoparcin-alpha involves binding to bacterial cell-wall precursors, specifically those terminating in the sequence -Lys-D-Ala-D-Ala . This binding inhibits the cross-linking of the growing cell wall, leading to bacterial cell death . The molecular targets of this compound are the bacterial cell-wall receptor-mimicking peptides, which it binds to with high affinity .
Comparison with Similar Compounds
Avoparcin-alpha is structurally similar to other glycopeptide antibiotics, such as vancomycin . Both compounds share a common mechanism of action, involving the inhibition of bacterial cell wall synthesis . this compound has slightly higher binding affinities for certain bacterial cell-wall receptor-mimicking peptides compared to vancomycin . Other similar compounds include β-avoparcin and ristosamynil-avoparcin, which are also part of the avoparcin complex .
Properties
IUPAC Name |
(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-32,35,37-trihydroxy-22-(4-hydroxyphenyl)-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H102ClN9O36/c1-31-67(106)47(91)26-58(124-31)130-52-28-53-46(90)20-38(52)21-49-80(116)98-65(86(122)123)45-24-41(103)25-51(105)60(45)44-19-37(11-18-50(44)104)63(82(118)94-49)96-84(120)64-39-22-54(78(55(23-39)129-53)135-89-79(74(113)71(110)57(30-101)132-89)133-59-27-48(92)68(107)32(2)125-59)127-42-16-9-36(10-17-42)77(134-88-76(115)73(112)70(109)56(29-100)131-88)66(85(121)95-62(83(119)97-64)35-5-12-40(102)13-6-35)99-81(117)61(93-4)34-7-14-43(15-8-34)128-87-75(114)72(111)69(108)33(3)126-87/h5-20,22-25,28,31-33,47-49,56-59,61-77,79,87-89,93,100-115H,21,26-27,29-30,91-92H2,1-4H3,(H,94,118)(H,95,121)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,122,123)/t31-,32-,33-,47+,48+,49-,56-,57+,58-,59-,61-,62-,63+,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVWARSGMYXRN-HTQQBIQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H102ClN9O36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016501 | |
Record name | Avoparcin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1909.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73957-86-5 | |
Record name | Avoparcin-alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073957865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avoparcin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avoparcin α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVOPARCIN-.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4J49AU691 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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